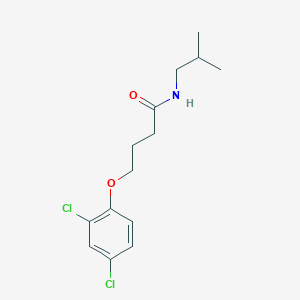
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
説明
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMNQ is a quinone derivative that can undergo redox reactions, making it a useful tool in studying oxidative stress and cellular signaling pathways. In
作用機序
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone undergoes redox cycling in cells, which involves the transfer of electrons between (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone and cellular components such as NADH and NADPH. This redox cycling generates ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has also been shown to activate the Nrf2 pathway, which upregulates the expression of various antioxidant enzymes and proteins.
生化学的および生理学的効果
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been shown to induce oxidative stress and activate cellular signaling pathways in various cell types, including neuronal cells, immune cells, and cancer cells. It has been used to study the role of oxidative stress in various diseases, including neurodegenerative diseases, cancer, and autoimmune diseases.
実験室実験の利点と制限
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it is important to note that (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can also be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. It is also important to use appropriate controls and to interpret results with caution.
将来の方向性
There are several potential future directions for research involving (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. One area of interest is the role of oxidative stress and cellular signaling pathways in aging and age-related diseases. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could also be used to study the effects of oxidative stress on mitochondrial function and metabolism. Additionally, (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could be used in drug discovery to identify compounds that can modulate cellular signaling pathways and protect against oxidative stress.
合成法
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multi-step process involving the reaction of 2-methyl-1,4-naphthoquinone with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then reduced to form (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. The purity of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be improved through recrystallization and column chromatography.
科学的研究の応用
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been widely used in scientific research to study oxidative stress and cellular signaling pathways. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) through redox cycling. This oxidative stress can activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses.
特性
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROLXTXTZFNQT-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163707 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone | |
CAS RN |
59082-26-7, 54752-30-6 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54752-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















